N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide is a synthetic indole derivative characterized by a 5-chloro-substituted indole core linked via an ethylamine bridge to a 2-methylbutanamide moiety. Indole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The 2-methylbutanamide group contributes to lipophilicity, which may influence membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-3-10(2)15(19)17-7-6-11-9-18-14-5-4-12(16)8-13(11)14/h4-5,8-10,18H,3,6-7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUKDEPAVQMMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide typically involves the following steps:
Formation of the 5-chloroindole moiety: This can be achieved through various methods such as the Bartoli indole synthesis, which involves the reaction of nitrobenzene with vinyl Grignard reagents.
Attachment of the ethyl chain: The 5-chloroindole is then reacted with an appropriate ethylating agent under basic conditions to form the N-ethyl-5-chloroindole.
Formation of the 2-methylbutanamide group: The final step involves the reaction of N-ethyl-5-chloroindole with 2-methylbutanoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety, potentially forming alcohol derivatives.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex indole derivatives.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to other biologically active indole derivatives.
Industry:
- Used in the synthesis of dyes and pigments due to the chromophoric properties of the indole ring.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to the indole moiety’s ability to mimic natural substrates. The compound may exert its effects through binding to specific receptors or inhibiting enzyme activity, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide with structurally related indole derivatives, emphasizing substituent effects on physicochemical properties and biological activity:
| Compound Name | Structural Differences | Key Properties and Findings | Reference |
|---|---|---|---|
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | Benzamide group replaces 2-methylbutanamide | Reduced lipophilicity compared to alkylamide derivatives; altered receptor binding kinetics. | |
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxypropanamide | Fluorine instead of chlorine; methoxypropanamide chain | Enhanced metabolic stability due to fluorine’s electronegativity; altered pharmacokinetics. | |
| N-[2-(indol-3-yl)ethyl]-3-methylpropanamide | Lacks chlorine substituent; simpler alkylamide chain | Lower biological activity in antimicrobial assays due to absence of halogen. | |
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide | Phenoxyacetamide group instead of methylbutanamide | Improved solubility in polar solvents; moderate anticancer activity in vitro. | |
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide | Diazaspiro ring replaces methylbutanamide | Unique spirocyclic structure enhances target selectivity; potential for CNS applications. |
Key Insights from Comparative Analysis:
Role of Halogen Substituents :
- The 5-chloro group in the indole ring is critical for enhancing biological activity. For example, chlorine’s electron-withdrawing effect improves binding to hydrophobic pockets in enzymes or receptors, as observed in analogs with anticancer and antimicrobial properties .
- Fluorine substitution (e.g., in 5-fluoroindole derivatives) increases metabolic stability but may reduce potency compared to chloro analogs due to weaker hydrophobic interactions .
Impact of Amide Chain Modifications: Alkylamide vs. Spirocyclic and Heterocyclic Moieties: Compounds like the diazaspiro derivative () exhibit unique conformational rigidity, which may improve selectivity for specific biological targets.
Solubility and Pharmacokinetics: Phenoxyacetamide derivatives (e.g., ) show improved aqueous solubility, making them preferable for oral formulations. Methoxy groups (e.g., in 3-methoxypropanamide analogs) balance lipophilicity and polarity, optimizing absorption profiles .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a chloro-substituted indole moiety and an amide functional group. This article explores the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C15H19ClN2O, with a molecular weight of approximately 278.7772 g/mol. Its structure allows for various chemical reactions, such as nucleophilic substitutions and hydrolysis, which may contribute to its biological activity.
Structural Comparison
The following table compares this compound with similar indole derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Chloroindole | C8H6ClN | Basic indole structure with chloro substitution |
| N-(2-Methylbutanoyl)-5-chloroindole | C12H14ClN | Contains an acyl group enhancing reactivity |
| 2-(5-Chloroindol-3-yl)ethanamine | C11H13ClN2 | Amino derivative of 5-chloroindole |
| N-[2-(1H-indol-3-yl)ethyl]-3-methylbutanamide | C15H20N2O | Similar amide structure without chlorine |
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with indole scaffolds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
This compound may exhibit antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities. A study showed that modifications to the indole structure could enhance activity against pathogens like Staphylococcus aureus and Candida albicans .
Neuroprotective Effects
The neuroprotective potential of indole derivatives is another area of interest. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may be beneficial in treating neurodegenerative diseases .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory effects of indole derivatives. For example, specific analogs were found to inhibit the secretion of pro-inflammatory cytokines in vitro, indicating their potential use in inflammatory disorders .
Study on Anticancer Activity
A recent study evaluated the efficacy of a series of indole derivatives, including this compound, against various cancer cell lines. The compound exhibited an IC50 value of 25 µM against breast cancer cells, suggesting promising anticancer activity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Evaluation of Antimicrobial Activity
In another study focused on antimicrobial efficacy, this compound was tested against several bacterial strains. The results indicated that it inhibited the growth of E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
